

Doxycycline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Doxycycline HCl

Cat. No.: B7979278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular and chemical properties of Doxycycline Hydrochloride (HCl). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of its biological interactions.

Core Chemical and Physical Properties

Doxycycline Hydrochloride is a widely used tetracycline antibiotic. A comprehensive summary of its key quantitative properties is presented in the tables below.

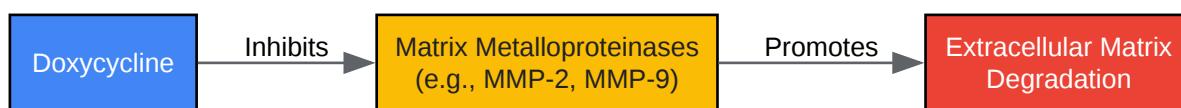
Table 1: Physicochemical Identifiers and Molecular Properties

Property	Value	References
Chemical Formula	<chem>C22H25ClN2O8</chem>	[1] [2]
Molecular Weight	480.9 g/mol	[1] [2] [3] [4] [5]
CAS Number	10592-13-9	[1] [2] [3] [6]
Appearance	Yellow, crystalline powder	[7]
pKa	3.09, 7.7, 9.5	[8] [9] [10]
Melting Point	~201 °C (decomposes)	[7] [8]

Table 2: Solubility Profile

Solvent	Solubility	References
Water	Soluble, 50 mg/mL at pH 2.16	[1] [9] [11] [12]
Methanol	Soluble	[8] [12]
Ethanol	Sparingly soluble	[8] [12]
Chloroform	Insoluble	[8] [12]
Ether	Insoluble	[8]
Dimethyl Sulfoxide (DMSO)	~1 mg/mL	[13] [14]
Dimethylformamide	~1 mg/mL	[13] [14]
Phosphate-Buffered Saline (PBS, pH 7.2)	~3 mg/mL	[13] [14]

Table 3: Stability Information

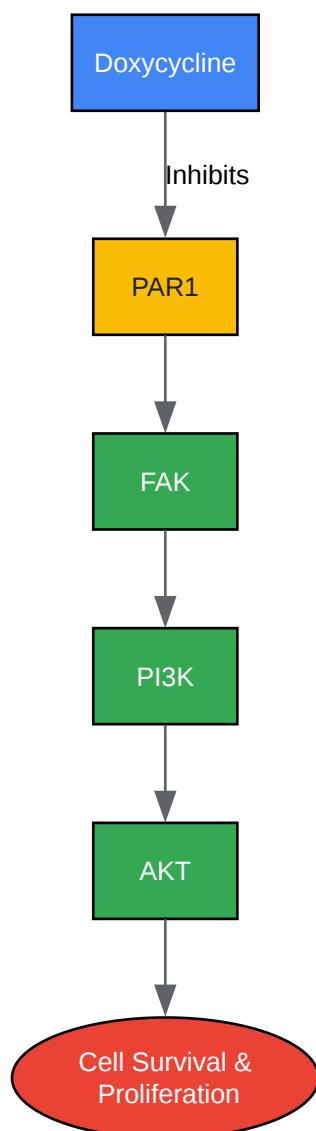

Condition	Stability	References
Storage (Solid)	Stable at -20°C for \geq 4 years	[13][14]
Aqueous Solutions	Use within 48 hours when stored at 2-8°C, protected from light.	[8]
Thermo-degradation	Shows degradation at high temperatures.	[12]
pH Stability	Stable in acidic conditions, degradation occurs in basic and oxidative conditions.	[13]

Key Biological Mechanisms and Signaling Pathways

Doxycycline's primary mechanism of action as an antibiotic is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[10][15] Beyond its antimicrobial properties, doxycycline has been shown to inhibit matrix metalloproteinases (MMPs) and affect various signaling pathways involved in cancer progression.

Inhibition of Matrix Metalloproteinases (MMPs)

Doxycycline inhibits MMPs, such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix.[1][3] This inhibition is thought to occur through the chelation of the zinc ion at the active site of the MMP.[3]



[Click to download full resolution via product page](#)

Caption: Doxycycline's inhibition of Matrix Metalloproteinases (MMPs).

Anticancer Signaling Pathways

Doxycycline has been shown to impact cancer cell growth and metastasis through the modulation of several signaling pathways. One such pathway involves the Protease-Activated Receptor 1 (PAR1), which, when activated, can lead to a cascade involving Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (AKT), ultimately promoting cell survival and proliferation. Doxycycline has been identified as an inhibitor of PAR1.[\[5\]](#)[\[9\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: Doxycycline's inhibition of the PAR1/FAK/PI3K/AKT signaling pathway.

Furthermore, doxycycline has been observed to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer.[3][16]

[Click to download full resolution via product page](#)

Caption: Doxycycline's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols for determining the properties of **Doxycycline HCl**.

Determination of Solubility

A standard method for determining the aqueous solubility of doxycycline involves the shake-flask method.

Methodology:

- An excess amount of **Doxycycline HCl** is added to a known volume of purified water in a sealed container.
- The container is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove any undissolved solid.
- The concentration of doxycycline in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][12][17]
- For pH-solubility profiles, this procedure is repeated across a range of pH values.[9][17]

Determination of pKa by Spectrophotometry

The pKa values of doxycycline can be determined spectrophotometrically due to the change in its UV-Vis absorbance spectrum with protonation state.

Methodology:

- A series of buffer solutions with known pH values are prepared.
- A constant concentration of doxycycline is added to each buffer solution.
- The UV-Vis absorbance spectrum of each solution is recorded.
- The absorbance at a specific wavelength where the protonated and deprotonated forms have different absorbances is plotted against the pH.
- The pKa is then determined from the inflection point of the resulting sigmoidal curve.[9][17]

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to assess the stability of doxycycline and to separate it from its degradation products.

Methodology:

- Chromatographic Conditions:
 - Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[11][13]
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, potassium dihydrogen phosphate) with a specific pH.[11][13][18] The composition can be isocratic or a gradient.
 - Flow Rate: Typically around 1.0 mL/min.[13]
 - Detection: UV detection at a wavelength where doxycycline has strong absorbance (e.g., 350 nm).[19]

- Forced Degradation Studies:
 - To demonstrate the stability-indicating nature of the method, doxycycline samples are subjected to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic degradation.[11][13][18]
- Analysis:
 - The stressed samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent doxycycline peak. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the doxycycline peak.[11][18]

Caption: General workflows for key experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxycycline Promotes Carcinogenesis & Metastasis via Chronic Inflammatory Pathway: An In Vivo Approach | PLOS One [journals.plos.org]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Doxycycline Inhibits Cancer Stem Cell-Like Properties via PAR1/FAK/PI3K/AKT Pathway in Pancreatic Cancer [frontiersin.org]
- 6. Doxycycline Attenuates Cancer Cell Growth by Suppressing NLRP3-Mediated Inflammation [mdpi.com]
- 7. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Development and validation of RP-HPLC method for the determination of doxycycline hydiate in spiked human urine and pharmaceuticals [jpccr.eu]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Doxycycline Inhibits Cancer Stem Cell-Like Properties via PAR1/FAK/PI3K/AKT Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility of doxycycline in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms [ps.tbzmed.ac.ir]
- 19. scispace.com [scispace.com]
- To cite this document: BenchChem. [Doxycycline Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7979278#doxycycline-hcl-molecular-weight-and-chemical-properties\]](https://www.benchchem.com/product/b7979278#doxycycline-hcl-molecular-weight-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com